5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one Gingerol, also known as 6G [6]-gingerol or (6)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one. Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gingerol is primarily located in the membrane (predicted from logP). Gingerol is a pungent tasting compound that can be found in a number of food items such as star anise, sweet bay, nutmeg, and herbs and spices. This makes gingerol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 39886-76-5
VCID: VC21162190
InChI: InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3
SMILES: CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

CAS No.: 39886-76-5

Cat. No.: VC21162190

Molecular Formula: C17H26O4

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one - 39886-76-5

Specification

Description Gingerol, also known as 6G [6]-gingerol or (6)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one. Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gingerol is primarily located in the membrane (predicted from logP). Gingerol is a pungent tasting compound that can be found in a number of food items such as star anise, sweet bay, nutmeg, and herbs and spices. This makes gingerol a potential biomarker for the consumption of these food products.
CAS No. 39886-76-5
Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
IUPAC Name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Standard InChI InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3
Standard InChI Key NLDDIKRKFXEWBK-UHFFFAOYSA-N
SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Canonical SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Melting Point 31 °C
30-32°C

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